molecular formula C7H17NO B15325347 3-[(Butan-2-yl)oxy]propan-1-amine CAS No. 113264-12-3

3-[(Butan-2-yl)oxy]propan-1-amine

Cat. No.: B15325347
CAS No.: 113264-12-3
M. Wt: 131.22 g/mol
InChI Key: WXJLPCYHBGBNQO-UHFFFAOYSA-N
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Description

3-[(Butan-2-yl)oxy]propan-1-amine is an organic compound characterized by a propan-1-amine backbone linked to a butan-2-yl group via an ether oxygen. Its molecular formula is C₇H₁₇NO, with a molecular weight of 131.22 g/mol. The compound features a primary amine (-NH₂) and an ether (-O-) functional group, making it a versatile intermediate in pharmaceutical and materials chemistry. The butan-2-yl (sec-butyl) substituent introduces steric bulk and moderate lipophilicity, which can influence its physicochemical properties and biological interactions.

Properties

CAS No.

113264-12-3

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

3-butan-2-yloxypropan-1-amine

InChI

InChI=1S/C7H17NO/c1-3-7(2)9-6-4-5-8/h7H,3-6,8H2,1-2H3

InChI Key

WXJLPCYHBGBNQO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Butan-2-yl)oxy]propan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-amine with butan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the butan-2-yloxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(Butan-2-yl)oxy]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ether linkage can participate in substitution reactions, where the butan-2-yloxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

3-[(Butan-2-yl)oxy]propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its amine functionality.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(Butan-2-yl)oxy]propan-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Group Molecular Weight (g/mol) Key Properties/Biological Activities Reference
This compound Butan-2-yl (aliphatic) 131.22 Moderate lipophilicity; potential CNS activity (inferred)
3-((4-Chloropyridin-2-yl)oxy)propan-1-amine 4-Chloropyridinyl (heteroaryl) ~183.63 High receptor binding affinity; neuroactive properties
3-(Cyclopentyloxy)propan-1-amine Cyclopentyl (alicyclic) 155.23 Enhanced steric hindrance; altered pharmacokinetics
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine Phenyl (aromatic) ~207.28 Electrophilic aromatic substitution potential; enzyme modulation
3-((5-Bromopyridin-2-yl)oxy)propan-1-amine 5-Bromopyridinyl (halogenated heteroaryl) 231.09 Antimicrobial activity; nucleophilic reactivity

Key Observations:

Halogenated heteroaryl groups (e.g., 5-bromopyridinyl) introduce polarity, affecting solubility and metabolic stability .

Biological Activity Profiles :

  • Aryl/Heteroaryl Derivatives : Compounds like 3-((4-Chloropyridin-2-yl)oxy)propan-1-amine exhibit strong interactions with neurotransmitter receptors (e.g., adrenergic, dopaminergic) due to aromatic π-π stacking and halogen bonding .
  • Aliphatic Derivatives : The butan-2-yl and cyclopentyl analogs are less likely to engage in specific receptor binding but may act as modulators of lipid-based pathways or enzyme substrates .

Chemical Reactivity :

  • The primary amine group in all analogs enables nucleophilic reactions (e.g., acylation, Schiff base formation). However, steric hindrance from bulky substituents (e.g., cyclopentyl, butan-2-yl) slows reaction kinetics compared to smaller groups .
  • Ether linkages in aromatic derivatives (e.g., phenyl, pyridinyl) participate in electrophilic substitution, while aliphatic ethers are more resistant to oxidation .

Pharmacokinetic and Toxicological Considerations

Table 2: Pharmacokinetic Properties of Selected Analogs

Compound Name LogP (Predicted) Metabolic Stability Toxicity Profile
This compound 1.8 Moderate (CYP450-mediated oxidation) Low acute toxicity (inferred)
3-((4-Chloropyridin-2-yl)oxy)propan-1-amine 2.3 Low (due to halogenation) Potential hepatotoxicity
3-(Cyclopentyloxy)propan-1-amine 2.1 High (resistant to oxidation) Limited data
  • Metabolism : Aliphatic ethers like this compound are prone to oxidative cleavage by cytochrome P450 enzymes, whereas halogenated analogs exhibit slower metabolism due to electron-withdrawing effects .
  • Toxicity : Aryl-substituted amines (e.g., pyridinyl derivatives) may generate reactive metabolites, increasing hepatotoxic risk, while aliphatic analogs generally show milder toxicity profiles .

Biological Activity

3-[(Butan-2-yl)oxy]propan-1-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Synthesis

The compound this compound can be structurally represented as follows:

C7H17NO\text{C}_7\text{H}_{17}\text{N}\text{O}

It features a propan-1-amine backbone with a butan-2-yl ether substituent. The synthesis typically involves the reaction of butan-2-ol derivatives with appropriate amines under controlled conditions to yield the desired product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria. A systematic evaluation of its antibacterial efficacy revealed that it exhibits activity in low micromolar concentrations. For instance, compounds similar to this compound were found effective against methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing minimum inhibitory concentration (MIC) values ranging from 2.5 to 10 µg/ml .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/ml)Target Bacteria
CPD202.5MRSA
CPD225S. aureus
CPD2110S. pyogenes

The mechanism underlying the antibacterial activity is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The compound's interaction with specific enzymes and receptors is critical for its biological effects, indicating potential as a lead compound for further drug development.

Study on Antimicrobial Efficacy

A study conducted on various synthetic derivatives of propan-amines, including this compound, demonstrated significant antibacterial properties against clinical strains of bacteria. The study utilized broth microdilution methods to assess the efficacy against resistant strains, confirming that the compound could inhibit bacterial growth effectively at low concentrations .

Key Findings:

  • Efficacy against Resistant Strains : The compound showed promising results against multidrug-resistant strains.
  • Bactericidal vs. Bacteriostatic : Some derivatives exhibited bactericidal properties, as indicated by equivalent minimum bactericidal concentration (MBC) and MIC values.

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